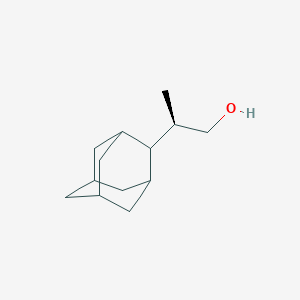
(2R)-2-(2-Adamantyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Adamantyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-APA and is a derivative of adamantane.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of various cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects:
(2R)-2-(2-Adamantyl)propan-1-ol has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth and replication of various viruses, bacteria, and fungi. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(2-Adamantyl)propan-1-ol in lab experiments include its high potency and specificity towards certain targets. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(2-Adamantyl)propan-1-ol. One potential direction is the development of new derivatives of the compound with improved potency and specificity towards certain targets. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
(2R)-2-(2-Adamantyl)propan-1-ol is a promising chemical compound that has potential applications in various fields. The compound has been extensively studied for its antiviral, antibacterial, and antifungal properties, as well as its potential use in the treatment of cancer and neurological disorders. While further studies are needed to fully understand the compound's mechanism of action and potential side effects, the research on (2R)-2-(2-Adamantyl)propan-1-ol holds great promise for the development of new treatments and therapies.
Synthesemethoden
The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol involves the reaction of adamantane with a Grignard reagent. The reaction leads to the formation of the corresponding alcohol, which is then subjected to a reduction reaction to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential applications in various fields. The compound has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Adamantyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)

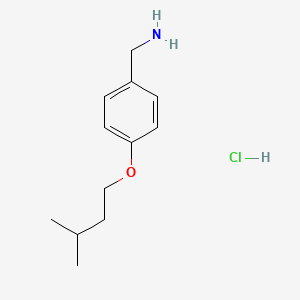
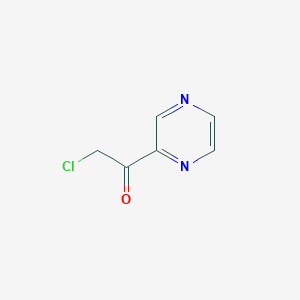


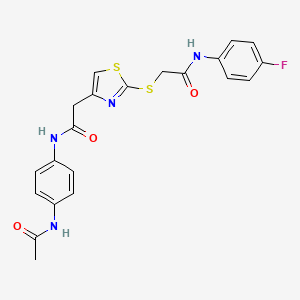
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
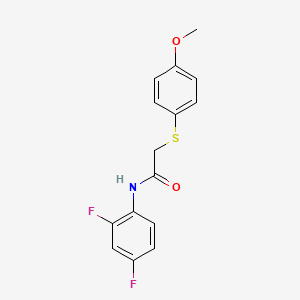
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)
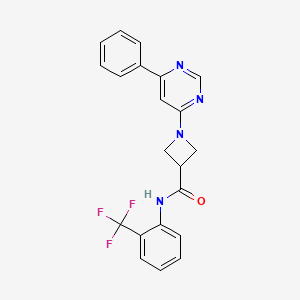
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)